3-(2-Thienyl)benzaldehyde 3-(2-Thienyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 103668-99-1
VCID: VC20765056
InChI: InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H
SMILES: C1=CC(=CC(=C1)C2=CC=CS2)C=O
Molecular Formula: C11H8OS
Molecular Weight: 188.25 g/mol

3-(2-Thienyl)benzaldehyde

CAS No.: 103668-99-1

Cat. No.: VC20765056

Molecular Formula: C11H8OS

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Thienyl)benzaldehyde - 103668-99-1

Specification

CAS No. 103668-99-1
Molecular Formula C11H8OS
Molecular Weight 188.25 g/mol
IUPAC Name 3-thiophen-2-ylbenzaldehyde
Standard InChI InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H
Standard InChI Key NTHCVKPOWDMRGY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=CS2)C=O
Canonical SMILES C1=CC(=CC(=C1)C2=CC=CS2)C=O

Introduction

3-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS and a molecular weight of approximately 188.24 g/mol . It consists of a benzaldehyde group attached to a thiophene ring at the second position, which imparts unique electronic and chemical properties to the compound. This structure combines the aromatic characteristics of both benzene and thiophene, making it a valuable compound in organic synthesis and various research applications.

Synthesis and Preparation

The synthesis of 3-(2-Thienyl)benzaldehyde typically involves cross-coupling reactions between thiophene derivatives and benzaldehyde precursors. While specific synthesis protocols for this compound are not widely detailed, similar compounds like 2-(Thiophen-3-yl)benzaldehyde are synthesized using methods such as continuous flow processes in industrial settings, which enhance efficiency and yield.

Spectral Information and Analytical Techniques

The characterization of 3-(2-Thienyl)benzaldehyde involves various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the compound's structure and purity. For instance, NMR can provide detailed information about the compound's molecular structure by analyzing the chemical shifts of its protons and carbons.

Future Directions

Given the compound's unique structure and potential applications, future research should focus on exploring its biological activity and synthetic utility. This could involve investigating its interactions with biological targets and developing new synthesis methods to improve yield and efficiency. Additionally, studying its derivatives and analogs could reveal new applications in pharmaceuticals and materials science.

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